molecular formula C15H13ClN4O2 B6178504 2-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide CAS No. 928712-10-1

2-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No.: B6178504
CAS No.: 928712-10-1
M. Wt: 316.74 g/mol
InChI Key: YKONCCSKKBLMDS-UHFFFAOYSA-N
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Description

HG106 is a potent inhibitor of the cystine/glutamate antiporter, also known as SLC7A11. This compound has gained significant attention in scientific research due to its ability to markedly decrease cystine uptake and intracellular glutathione biosynthesis. HG106 is particularly useful in the study of KRAS-mutant lung adenocarcinoma, where it has shown promising results in reducing tumor growth by inducing oxidative stress and endoplasmic reticulum stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HG106 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of a substituted benzene ring with a nitrogen-containing heterocycle.

    Introduction of functional groups: Various functional groups, such as chloro and methoxy groups, are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of HG106 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the core structure.

    Functionalization: Functional groups are introduced in a stepwise manner, with each step being optimized for yield and purity.

    Purification and quality control: The final product is purified using industrial-scale chromatography and recrystallization techniques. .

Chemical Reactions Analysis

Types of Reactions

HG106 undergoes several types of chemical reactions, including:

    Oxidation: HG106 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on HG106, leading to different analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are commonly used to introduce or replace functional groups on the HG106 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HG106. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

HG106 has a wide range of scientific research applications, including:

Mechanism of Action

HG106 exerts its effects by inhibiting the cystine/glutamate antiporter, also known as SLC7A11. This inhibition leads to a decrease in cystine uptake and intracellular glutathione biosynthesis. The reduction in glutathione levels results in increased oxidative stress and endoplasmic reticulum stress, ultimately leading to cell death in KRAS-mutant lung adenocarcinoma cells. The molecular targets and pathways involved include the regulation of reactive oxygen species (ROS) and the activation of stress response pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HG106

HG106 stands out due to its high potency and specificity for the cystine/glutamate antiporter. Its ability to induce oxidative stress and endoplasmic reticulum stress specifically in KRAS-mutant lung adenocarcinoma cells makes it a valuable tool in cancer research. Additionally, its well-characterized mechanism of action and availability in high purity make it a preferred choice for scientific studies .

Properties

CAS No.

928712-10-1

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C15H13ClN4O2/c1-22-12-5-3-11(4-6-12)20-18-13-7-2-10(8-14(13)19-20)17-15(21)9-16/h2-8H,9H2,1H3,(H,17,21)

InChI Key

YKONCCSKKBLMDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CCl

Purity

95

Origin of Product

United States

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